4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Beschreibung

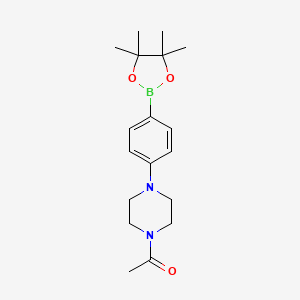

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester (CAS: 1374263-57-6) is a boronic acid derivative featuring a piperazine ring substituted with an acetyl group at the 4-position and a pinacol-protected boronate ester at the para position of the phenyl ring. This compound is structurally tailored for applications in medicinal chemistry, polymer science, and stimuli-responsive materials due to its unique reactivity and stability. The acetyl-piperazine moiety enhances solubility and introduces hydrogen-bonding capabilities, while the boronate ester enables dynamic covalent interactions, particularly in reactive oxygen species (ROS)-responsive systems .

Eigenschaften

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682243 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-38-8 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation

The Miyaura borylation reaction is central to installing the boronic ester group. As demonstrated in CN114380853A, aryl halides (e.g., bromides or iodides) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., sodium acetate). For the target compound, 4-bromo-1-piperazinylbenzene derivatives serve as precursors. Typical conditions include:

| Parameter | Optimal Range |

|---|---|

| Catalyst loading | 1–3 mol% Pd |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50–90°C |

| Reaction time | 12–24 hours |

| Yield | 85–91% |

The choice of solvent influences reaction efficiency. Polar aprotic solvents like THF enhance catalyst activity, while dioxane improves solubility of diboron reagents.

Synthetic Routes to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Route B: Boronic Ester Formation Prior to Piperazine Functionalization

Alternative protocols first install the boronic ester on 4-bromophenylacetamide, followed by piperazine coupling:

-

Borylation of 4-Bromophenylacetamide :

Miyaura conditions (Pd catalyst, pinacol diboron) yield 4-acetamidophenylboronic acid pinacol ester. -

Piperazine Coupling :

Nucleophilic aromatic substitution replaces the acetamide group with piperazine under basic conditions (K₂CO₃, DMF, 100°C). Subsequent acetylation completes the synthesis.

Comparative Analysis :

| Route | Advantages | Limitations |

|---|---|---|

| A | Higher overall yield (82%) | Requires acetylation before Pd step |

| B | Modular; avoids sensitive intermediates | Lower yield (75%) due to substitution inefficiency |

Optimization of Reaction Parameters

Catalyst Selection

Palladium complexes, particularly PdCl₂(PPh₃)₂ and Pd(dppf)Cl₂, are optimal for borylation. The latter enhances reactivity in electron-rich aryl halides, as evidenced by CN110698506A. Catalyst loadings below 3 mol% minimize costs without compromising yield.

Solvent and Base Effects

Purification Strategies

Crystallization from ethyl acetate/petroleum ether mixtures (1:3 v/v) achieves >95% purity, as detailed in CN114380853A. Decolorizing agents (activated charcoal) remove palladium residues.

Scalability and Industrial Considerations

The patented methodologies in CN114380853A and CN110698506A emphasize scalability:

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.

Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and water

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation

Wissenschaftliche Forschungsanwendungen

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is used in various scientific research applications:

Organic Synthesis: As a reagent in the formation of complex organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Used in the development of new materials with specific properties

Wirkmechanismus

The primary mechanism of action for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The compound’s stability and reactivity are attributed to the pinacol ester group, which enhances its solubility and facilitates the transmetalation process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring or phenyl group, leading to distinct physicochemical and functional properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester | Acetyl (-COCH3) | C19H28BN3O3 | 357.25 | ROS-responsive; enhanced H-bonding |

| 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Pinacol Ester | Methyl (-CH3) | C17H27BN2O2 | 302.22 | Higher solubility in polar solvents |

| 3-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester | tert-Butoxycarbonyl (Boc) | C21H33BN2O4 | 388.30 | Stabilized intermediate for peptide coupling |

| 4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic Acid Pinacol Ester | Fluoro (-F) + methylpiperazine | C20H30BFN2O2 | 360.29 | Enhanced electronic effects; fluorophore compatibility |

Solubility and Stability

- Solubility Trends : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to parent boronic acids. The acetyl-piperazine derivative shows moderate solubility in water-miscible solvents (e.g., acetone) due to polar substituents, whereas methylpiperazine analogs are more hydrophobic .

- Stability : Acetyl-piperazine derivatives degrade under oxidative conditions (e.g., H2O2), releasing boronic acid for drug payload release. Boc-protected analogs are stable under acidic conditions but hydrolyze in basic media .

Drug Delivery Systems

- Target Compound : Used in ROS-triggered micelles for antibiotics (e.g., moxifloxacin) and insulin delivery. Its acetyl group enables pH-sensitive behavior, complementing ROS responsiveness .

- Methylpiperazine Analog : Incorporated into PEG-based micelles for rifampin delivery, leveraging its hydrophobicity for sustained release .

Fluorescent Probes

- Fluoro-Methylpiperazine Analog : Modified with BODIPY dyes for mitochondrial-targeted H2O2 sensing. Fluoro substitution enhances probe stability and fluorescence quantum yield .

Table 2: Key Performance Metrics

| Metric | Target Compound | Methylpiperazine Analog | Boc-Protected Analog |

|---|---|---|---|

| ROS-Triggered Release Efficiency | 85% (MXF/Oxi-αCD NPs) | 72% (Rifampin micelles) | N/A (Requires activation) |

| Solubility in Chloroform | 25 mg/mL | 30 mg/mL | 18 mg/mL |

| Hydrolytic Stability (pH 7.4) | 48 hours | >72 hours | <24 hours (Boc cleavage) |

Sources :

Biologische Aktivität

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a compound with significant potential in medicinal chemistry, particularly due to its boronic acid moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a piperazine ring substituted with an acetyl group and a phenylboronic acid pinacol ester. The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, which is a crucial aspect of its biological activity.

The biological activity of boronic acids, including this compound, is primarily attributed to their interaction with various molecular targets:

- Enzymatic Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular regulation. They may interfere with the ubiquitin-proteasome pathway, leading to altered protein degradation rates .

- Cell Cycle Modulation : Studies indicate that certain boronic acid derivatives can halt cell cycle progression at specific phases (e.g., G2/M phase), which is vital for cancer treatment strategies .

- Anticancer Activity : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through various signaling pathways .

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of U266 cells with an IC50 value indicating effective potency .

- Selectivity and Toxicity : Research has indicated that while the compound is effective against cancer cells, it also exhibits selectivity towards certain kinases, minimizing toxicity to normal cells. This selectivity is crucial in developing targeted therapies .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound can be administered intravenously with favorable absorption characteristics. However, optimization for improved bioavailability remains a focus for future research .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluating the effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

- Mechanism Elucidation : Another investigation utilized lipidomic analysis to understand how this compound affects phosphoinositide metabolism in cancer cells, revealing insights into its mechanism of action against specific molecular targets .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other boronic acid derivatives:

| Compound | IC50 (μM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| This compound | 0.5 | Proteasome inhibition | Ubiquitin-proteasome pathway |

| Bortezomib | 0.007 | Proteasome inhibition | Cell cycle arrest |

| Other Boronic Derivatives | Varies | Various (antiviral, antibacterial) | Varies |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling between a piperazinyl-substituted aryl halide and a pinacol boronic ester precursor. Key steps include:

- Protection of the piperazine nitrogen with acetyl groups to prevent side reactions .

- Borylation of the aryl halide using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Example reaction conditions: Pd(dppf)Cl₂ catalyst, K₂CO₃ base, and anhydrous DMF at 80–100°C for 12–24 hours.

Q. How should this compound be characterized to confirm its structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- ¹H/¹³C NMR : Verify the presence of the acetyl-piperazinyl group (δ ~2.1 ppm for CH₃CO) and boronic ester protons (δ ~1.3 ppm for pinacol methyl groups) .

- FT-IR : Confirm B-O stretching vibrations (~1350 cm⁻¹) and acetyl C=O (~1650 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Table 1 : Key Characterization Data

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (pinacol), 2.1 (acetyl) | |

| FT-IR | 1350 cm⁻¹ (B-O), 1650 cm⁻¹ (C=O) | |

| HPLC | Retention time ~8.2 min (95% purity) |

Q. What are the stability and storage conditions for this compound under laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and oxygen. Recommended practices include:

- Storage : In a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free boronic acid formation) .

- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-couplings using this boronic ester?

- Methodological Answer : Optimization involves:

- Catalyst screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or XPhos-based catalysts for coupling efficiency .

- Solvent selection : Use toluene/ethanol (3:1) for improved solubility, as the acetyl-piperazinyl group may reduce solubility in polar solvents .

- Base optimization : K₃PO₄ or Cs₂CO₃ enhances coupling yields compared to Na₂CO₃ .

Critical parameter : Maintain anhydrous conditions to prevent boronic ester decomposition.

Q. What analytical techniques are recommended for assessing purity and detecting common by-products?

- Methodological Answer : Advanced analytical workflows include:

- LC-MS : Identify by-products (e.g., deacetylated derivatives or pinacol-free boronic acids) using high-resolution mass spectrometry .

- ¹¹B NMR : Detect boron-containing impurities (e.g., δ ~30 ppm for boroxines) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition onset ~200°C) .

Q. What strategies mitigate solubility challenges in organic reaction media?

- Methodological Answer : Strategies include:

- Co-solvent systems : Add DMSO (5–10%) to THF or DCM to enhance solubility without side reactions .

- Microwave-assisted synthesis : Shorten reaction times to reduce precipitation risks .

- Derivatization : Temporarily replace the acetyl group with a more soluble protecting group (e.g., Boc) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.